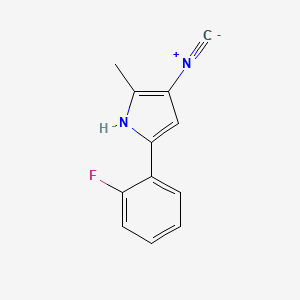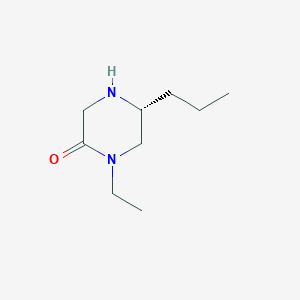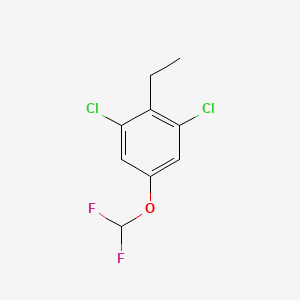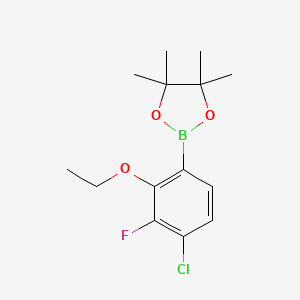![molecular formula C32H31N3O8S B14038411 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu(Edans)-OH is a compound that combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with glutamic acid (Glu) and the fluorescent dye Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties, including its ability to self-assemble and its fluorescent characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid support. The Fmoc group is used to protect the amino group of the glutamic acid during the synthesis. The Edans dye is then coupled to the glutamic acid through its amino group .
Industrial Production Methods
Industrial production of Fmoc-Glu(Edans)-OH follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenching agents that affect its fluorescent properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as HBTU or HATU in the presence of a base like DIPEA.
Fluorescence Quenching: Various quenching agents depending on the specific application.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and quenched fluorescent compounds .
Wissenschaftliche Forschungsanwendungen
Fmoc-Glu(Edans)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled peptides for studying peptide interactions and dynamics.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and enzyme activities.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging and targeting specific cells.
Industry: Applied in the production of biosensors and other analytical devices that require fluorescent labeling
Wirkmechanismus
The mechanism by which Fmoc-Glu(Edans)-OH exerts its effects is primarily through its fluorescent properties. The Edans dye absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of the compound in various assays. The Fmoc group protects the amino group during synthesis, ensuring the correct assembly of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Glu(Abz)-OH: Similar to Fmoc-Glu(Edans)-OH but uses the Abz (2-aminobenzoic acid) dye instead of Edans.
Fmoc-Glu(Dabcyl)-OH: Uses the Dabcyl (4-(dimethylamino)azobenzene-4-carboxylic acid) dye, which is a quencher rather than a fluorescent dye.
Uniqueness
Fmoc-Glu(Edans)-OH is unique due to its combination of the Fmoc protecting group, glutamic acid, and the Edans fluorescent dye. This combination allows for the synthesis of fluorescently labeled peptides with specific properties, making it highly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C32H31N3O8S |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(5-sulfonaphthalen-1-yl)amino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O8S/c33-30(36)16-15-28(31(37)38)35(18-17-34-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,34H,15-19H2,(H2,33,36)(H,37,38)(H,40,41,42)/t28-/m0/s1 |
InChI-Schlüssel |
IRNOEBNIVVDGAV-NDEPHWFRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)


![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)


![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)



